Dopamine D3 Receptor Agonist 13a

CAS No.:

Cat. No.: VC18866699

Molecular Formula: C22H33Cl2N3O2

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H33Cl2N3O2 |

|---|---|

| Molecular Weight | 442.4 g/mol |

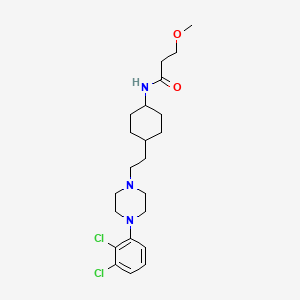

| IUPAC Name | N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |

| Standard InChI | InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |

| Standard InChI Key | NOSXOCMQQISHPL-UHFFFAOYSA-N |

| Canonical SMILES | COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Stability

Dopamine D3 Receptor Agonist 13a has the chemical formula and a molecular weight of 442.42 g/mol . Its CAS number (2899250-94-1) ensures unambiguous identification across databases. The compound requires storage at -20°C in powder form and -80°C in solution to maintain stability, with shipping recommendations emphasizing protection from moisture via cool packs .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.42 g/mol |

| CAS Number | 2899250-94-1 |

| Solubility in Ethanol | 3 mg/mL (6.78 mM) |

| Solubility in DMF | Soluble |

Pharmacological Profile

Receptor Selectivity and Binding Affinities

Compound 13a’s defining feature is its exceptional selectivity for D3R over other dopamine receptor subtypes. Its binding affinities (Ki values) are as follows:

Table 2: Receptor Binding Affinities

| Receptor | Ki (nM) | Selectivity vs. D3R |

|---|---|---|

| Dopamine D3 | 0.14 | 1 (Reference) |

| Dopamine D1 | 4,600 | 32,857-fold |

| Dopamine D2 | 2.85 | 20.4-fold |

| Dopamine D4 | 756 | 5,400-fold |

| 5-HT1A | 6 | 42.9-fold |

| 5-HT2A | 54 | 385.7-fold |

| 5-HT2B | 1.47 | 10.5-fold |

| 5-HT2C | 252 | 1,800-fold |

This selectivity profile is critical for minimizing off-target effects, particularly at D2 receptors, which are associated with adverse outcomes like extrapyramidal symptoms when modulated non-selectively .

Functional Activity: Agonism vs. Antagonism

Despite its name, Compound 13a exhibits dual functional activity:

-

Partial agonism at D2 receptors: EC50 = 2.26 nM in G protein recruitment assays, achieving 64.7% maximal stimulation compared to full agonists .

-

Antagonism at D3 receptors: IC50 = 4.62 nM, effectively blocking D3R-mediated signaling .

This duality suggests a nuanced mechanism where it modulates dopamine pathways without overstimulating D2 receptors, a balance that could mitigate addiction-related behaviors while avoiding tolerance development .

Mechanisms of Action in Substance Use Disorders

Cocaine Self-Administration Reduction

In rat models, a 3 mg/kg dose of Compound 13a significantly reduced cocaine self-administration . This effect is attributed to D3R antagonism, which modulates mesolimbic dopamine pathways involved in reward processing. By blunting the reinforcing properties of cocaine, Compound 13a disrupts the addiction cycle without compensatory hyperlocomotion .

Comparison to Other D3R-Targeting Compounds

Preclinical and Translational Insights

Metabolic Stability and Toxicity

Compound 13a shows stability in mouse microsomes, a predictor of favorable pharmacokinetics . Unlike earlier D3R ligands prone to rapid degradation, this stability enhances its candidacy for clinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume